Naphthalen-1-yl(pyridin-2-yl)methanol
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Overview
Description
Naphthalen-1-yl(pyridin-2-yl)methanol is an organic compound that features a naphthalene ring and a pyridine ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-1-yl(pyridin-2-yl)methanol can be synthesized through the reaction of 2-pyridinecarboxaldehyde with 1-bromonaphthalene. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving the condensation of appropriate starting materials under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-yl(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl-pyridyl ketones, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Naphthalen-1-yl(pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Naphthalen-1-yl(pyridin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Naphthol: Another naphthalene derivative with a hydroxyl group, used in various organic syntheses.
1-Naphthylmethylamine: Similar structure but with an amine group instead of a methanol group.
2-Pyridinemethanol: A simpler pyridine derivative with a methanol group.
Uniqueness: Naphthalen-1-yl(pyridin-2-yl)methanol is unique due to its combination of naphthalene and pyridine rings, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such a structural motif is advantageous .
Biological Activity
Naphthalen-1-yl(pyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Synthesis of this compound
The synthesis of this compound generally involves the condensation of naphthalene derivatives with pyridine-based compounds. The method typically employs solvents like methanol or ethanol under reflux conditions, allowing for the formation of the desired compound through nucleophilic attack and subsequent hydroxylation.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Research has indicated that derivatives of naphthalene and pyridine possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit moderate to strong activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Some studies suggest that naphthalene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The structure–activity relationship (SAR) indicates that modifications to the naphthalene or pyridine rings can enhance these effects.
3. Enzyme Inhibition
Naphthalenic compounds have been reported as inhibitors of key enzymes involved in cancer metabolism, such as NADH:ubiquinone oxidoreductase (Complex I). This inhibition can lead to reduced ATP production in cancer cells, promoting cell death .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound exhibited an MIC of 16 μg/mL against S. aureus and E. coli, demonstrating moderate antibacterial activity .
Case Study 2: Anticancer Activity
In a separate investigation, the anticancer properties were assessed using human cancer cell lines. The compound showed significant inhibition of cell growth, with IC50 values indicating effective cytotoxicity at low concentrations (approximately 10 µM) against breast cancer cells .
Data Tables
Biological Activity | Tested Strains/Cells | MIC/IC50 Values |
---|---|---|
Antibacterial | E. coli, S. aureus | 16 μg/mL |
Antifungal | C. albicans | 16 μg/mL |
Anticancer | Breast cancer cells | 10 µM |
Properties
IUPAC Name |
naphthalen-1-yl(pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16(15-10-3-4-11-17-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-11,16,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNAKYUCYCWBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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